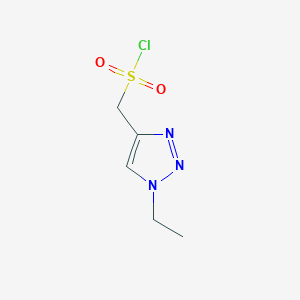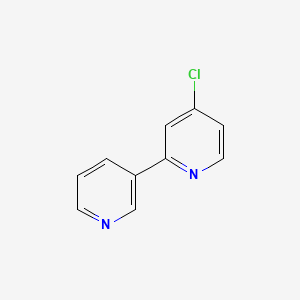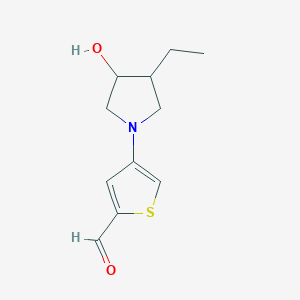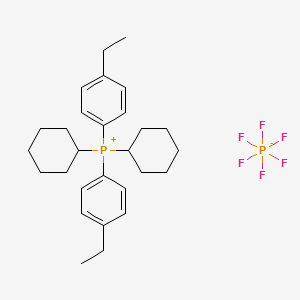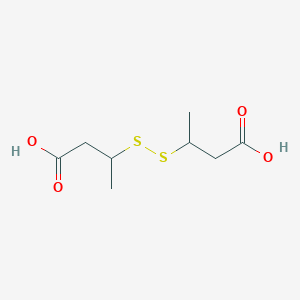
3,3'-Disulfanediyldibutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’-Disulfanediyldibutanoic acid, also known as 4,4’-dithiodibutyric acid, is an organic compound with the molecular formula C8H14O4S2. It is characterized by the presence of two carboxylic acid groups and a disulfide bond, making it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Disulfanediyldibutanoic acid typically involves the reaction of DL-homocysteine with gamma-thiobutyrolactone in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature under an argon atmosphere for 60 hours. After the addition of hydrogen peroxide, a white precipitate forms, which is then filtered and dried to yield the desired product .
Industrial Production Methods: Industrial production methods for 3,3’-Disulfanediyldibutanoic acid are not well-documented in the literature. the laboratory synthesis method described above can be scaled up for industrial purposes with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions: 3,3’-Disulfanediyldibutanoic acid undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Alcohols or amines in the presence of catalysts or activating agents.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Esters or amides.
科学研究应用
3,3’-Disulfanediyldibutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in redox biology due to its disulfide bond.
Medicine: Explored for its potential therapeutic applications, particularly in the modulation of redox states in biological systems.
作用机制
The mechanism of action of 3,3’-Disulfanediyldibutanoic acid primarily involves its disulfide bond, which can undergo redox reactions. This property allows it to interact with various molecular targets and pathways, particularly those involved in redox biology. For example, in lithium-sulfur batteries, it facilitates the conversion of long-chain polysulfides to lithium disulfide and lithium sulfide, thereby enhancing battery performance .
相似化合物的比较
- 4,4’-Dithiodibutyric acid
- 3-Carboxypropyl disulfide
- 4-3-Carboxypropyl disulfanyl butanoic acid
Comparison: 3,3’-Disulfanediyldibutanoic acid is unique due to its specific molecular structure, which includes two carboxylic acid groups and a disulfide bond. This combination allows it to participate in a wide range of chemical reactions and applications, making it more versatile compared to similar compounds .
属性
分子式 |
C8H14O4S2 |
|---|---|
分子量 |
238.3 g/mol |
IUPAC 名称 |
3-(1-carboxypropan-2-yldisulfanyl)butanoic acid |
InChI |
InChI=1S/C8H14O4S2/c1-5(3-7(9)10)13-14-6(2)4-8(11)12/h5-6H,3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI 键 |
JCORDFBSOCALKC-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(=O)O)SSC(C)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



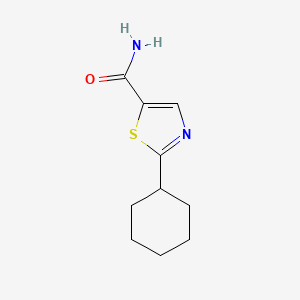
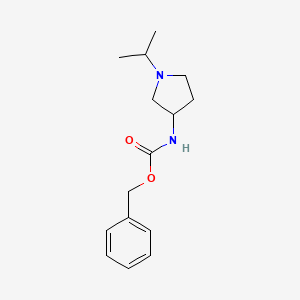

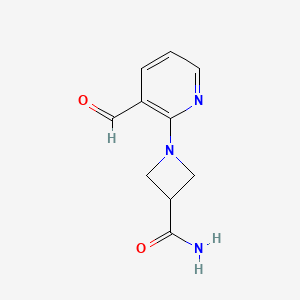
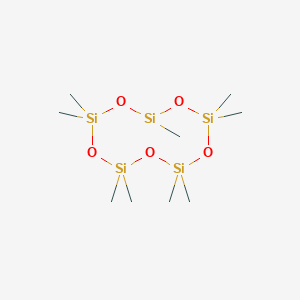
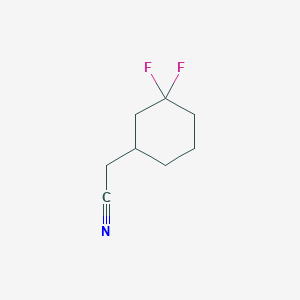
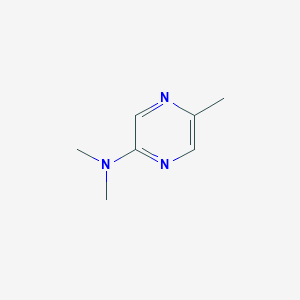
![Alanine,N-[(4-fluorophenyl)sulfonyl]-2-methyl-,methylester](/img/structure/B13152394.png)
